molecular formula C17H20FNO2 B1620756 (2,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine CAS No. 355382-64-8

(2,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine

Cat. No.: B1620756
CAS No.: 355382-64-8
M. Wt: 289.34 g/mol
InChI Key: RYBQDTJLXFWGGH-UHFFFAOYSA-N
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Description

(2,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine is a synthetic compound that belongs to the phenethylamine class of chemicals. This compound is characterized by the presence of a 2,4-dimethoxybenzyl group and a 2-(4-fluorophenyl)ethyl group attached to an amine functional group. It has been studied for its potential therapeutic and toxic effects, as well as its role in environmental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine typically involves the reaction of 2,4-dimethoxybenzylamine with 2-(4-fluorophenyl)ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or phenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(2,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine has been studied for various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has been investigated for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research has explored its potential therapeutic effects, particularly in the context of neurological and psychiatric disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzylamine: A related compound with similar structural features but lacking the 2-(4-fluorophenyl)ethyl group.

    2-(4-Fluorophenyl)ethylamine: Another related compound that contains the 2-(4-fluorophenyl)ethyl group but lacks the 2,4-dimethoxybenzyl group.

Uniqueness

(2,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine is unique due to the combination of the 2,4-dimethoxybenzyl and 2-(4-fluorophenyl)ethyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the individual components alone .

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO2/c1-20-16-8-5-14(17(11-16)21-2)12-19-10-9-13-3-6-15(18)7-4-13/h3-8,11,19H,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBQDTJLXFWGGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCCC2=CC=C(C=C2)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366352
Record name N-[(2,4-Dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355382-64-8
Record name N-[(2,4-Dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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